Ethyl 2-chloro-3-oxo-3-phenylpropanoate
Overview
Description
Ethyl 2-chloro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester of phenyl-substituted acetic acid and is commonly used in organic synthesis and research. This compound is known for its reactivity and versatility in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Chlorination of Ethyl Phenylacetate: One common synthetic route involves the chlorination of ethyl phenylacetate using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Oxidation of this compound: Another method involves the oxidation of this compound using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides, and amines.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Chloro-substituted esters, ethers, and amines.
Scientific Research Applications
Ethyl 2-chloro-3-oxo-3-phenylpropanoate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which ethyl 2-chloro-3-oxo-3-phenylpropanoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Ethyl 2-chloro-3-oxo-3-phenylpropanoate is similar to other chlorinated esters and phenyl-substituted compounds. Some similar compounds include:
Ethyl phenylacetate: A related ester without the chlorine atom.
Ethyl 2-chloro-3-oxopropanoate: A chlorinated ester without the phenyl group.
Ethyl 3-oxo-3-phenylpropanoate: A non-chlorinated ester with a similar structure.
Uniqueness: this compound is unique due to its combination of chlorination and phenyl substitution, which imparts distinct reactivity and chemical properties compared to its similar compounds.
Properties
IUPAC Name |
ethyl 2-chloro-3-oxo-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIINBVGKBDRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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